Ulcine-d3 Bromide
説明
Ulcine-d3 Bromide is a deuterium-labeled analog of Ulcine Bromide, primarily utilized as an internal standard in analytical research, particularly in mass spectrometry and pharmacokinetic studies. The incorporation of three deuterium atoms (D3) enhances its molecular stability, reducing metabolic degradation and improving traceability in isotopic labeling experiments . These compounds are critical in drug development for quantifying parent molecules and metabolites in biological matrices.
特性
分子式 |
C₂₁H₂₃D₃BrNO₃ |
|---|---|
分子量 |
423.36 |
同義語 |
Ulcudexter-d3 Bromide; Uldumont-d3 Bromide; Vagamin-d3 Bromide; Vagantin-d3 Bromide; Xanteline-d3 Bromide; β-Diethylaminoethyl Xanthene-9-carboxylate-d3 Methobromide-d3; Asabaine-d3; Avagal-d3; Banthin-d3; Banthine-d3; Banthine-d3 Bromide; Doladene-d |
製品の起源 |
United States |
類似化合物との比較
Ulcine Bromide (Non-Deuterated)
- Molecular Formula : Presumed identical to Ulcine-d3 Bromide but without deuterium substitution.
- CAS No.: 53-46-3 .
- Application : Serves as a reference compound in pharmacological studies. The absence of deuterium limits its utility in metabolic tracing compared to its deuterated form.
Methylnaltrexone-d3 Bromide
- Molecular Formula: C₂₁H₂₃D₃BrNO₄ (estimated based on parent compound).
- CAS No.: Not fully specified in evidence, but structurally related to Methylnaltrexone Bromide, a peripherally acting μ-opioid receptor antagonist .
- Key Difference : Deuterium substitution at specific positions improves metabolic stability, enabling precise quantification in opioid antagonist research .
Other Bromide Salts with Pharmaceutical Relevance
Ethidium Bromide
Umeclidinium Bromide
- Molecular Formula: C₂₉H₃₄BrNO₂.
- CAS No.: 869113-09-7 (parent compound); impurities like Umeclidinium Bromide Impurity 3 (CAS: 869112-31-2) are documented .
- Application: A long-acting muscarinic antagonist for COPD treatment.
Inorganic Bromides
Strontium Bromide (SrBr₂)
- Molecular Formula : SrBr₂.
- CAS No.: 10476-81-0 .
- Application: Used in optical and chemical synthesis industries. Its inorganic nature and lack of deuterium distinguish it from organobromides like Ulcine-d3 Bromide .
Comparative Data Table
Research Findings and Implications
- Deuterium Labeling: Ulcine-d3 Bromide and Methylnaltrexone-d3 Bromide exemplify the utility of deuterium in enhancing metabolic stability and traceability. Studies show deuterated compounds exhibit prolonged half-lives compared to non-deuterated analogs, critical for accurate bioanalytical quantification .
- Pharmacological vs. Industrial Use: While Ulcine-d3 Bromide and Umeclidinium Bromide are pharmacologically oriented, Strontium Bromide highlights the diversity of bromide applications in non-biological contexts .
- Safety Profiles : Ethidium Bromide’s toxicity contrasts with Ulcine-d3 Bromide’s specialized role in controlled laboratory settings, underscoring the importance of compound-specific risk assessments .
Q & A
Basic: What are the key considerations for designing experiments involving Ulcine-d3 Bromide to ensure reproducibility?
Answer:
To ensure reproducibility, experimental design must include clear protocols for compound synthesis, purification (e.g., chromatography methods), and characterization (e.g., NMR, mass spectrometry). Researchers should document batch-specific variations in deuterium labeling (D3) and bromide counterion stability under experimental conditions (e.g., temperature, pH). Pre-experiment calibration of instruments and adherence to standardized statistical power calculations for sample size determination are critical .
Advanced: How can researchers resolve contradictions in published data on Ulcine-d3 Bromide’s pharmacokinetic properties?
Answer:
Contradictions often arise from methodological differences (e.g., analytical techniques, sample preparation). To address this:
- Conduct a meta-analysis of raw data (if accessible) to identify confounding variables.
- Replicate experiments under controlled conditions, isolating variables such as solvent systems or detection limits (e.g., LC-MS vs. UV spectroscopy).
- Apply multivariate regression to assess the impact of deuterium substitution on metabolic stability compared to non-deuterated analogs .
Basic: What ethical guidelines apply to handling human-derived data in studies involving Ulcine-d3 Bromide?
Answer:
Studies must comply with GDPR or equivalent frameworks for pseudonymized data. Key steps include:
- Storing identifiable data (e.g., patient IDs) separately from experimental results.
- Securing informed consent for secondary use of biospecimens.
- Documenting data storage locations (e.g., encrypted servers) and access protocols in the research proposal .
Advanced: What statistical approaches are optimal for analyzing dose-response relationships of Ulcine-d3 Bromide in preclinical models?
Answer:
Use non-linear regression (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. For small sample sizes, apply Bayesian hierarchical models to account for inter-subject variability. Validate assumptions of normality using Shapiro-Wilk tests and adjust for multiple comparisons (e.g., Holm-Bonferroni correction) .
Basic: How should researchers formulate hypotheses about Ulcine-d3 Bromide’s mechanism of action?
Answer:
Hypotheses must be grounded in structural-activity relationships (SAR). For example:
- “Deuterium substitution at position 3 reduces CYP450-mediated metabolism due to the kinetic isotope effect.”
- Validate using isotopic tracing (e.g., deuterium uptake in metabolites) and compare IC50 values against non-deuterated controls .
Advanced: What strategies mitigate bias in high-throughput screening (HTS) data for Ulcine-d3 Bromide derivatives?
Answer:
- Normalize HTS results using plate-wise Z-scores to correct for positional artifacts.
- Apply machine learning (e.g., random forests) to identify non-linear interactions between structural descriptors and activity.
- Validate hits using orthogonal assays (e.g., SPR binding vs. cellular viability) .
Basic: How can researchers validate the purity of Ulcine-d3 Bromide batches?
Answer:
- Use orthogonal analytical methods: HPLC-DAD for organic impurities, ICP-MS for bromide quantification, and Karl Fischer titration for water content.
- Compare deuterium incorporation levels via mass isotopomer distribution analysis (MIDA) .
Advanced: What computational methods predict Ulcine-d3 Bromide’s stability in biological matrices?
Answer:
- Perform molecular dynamics (MD) simulations to assess deuterium’s impact on bond dissociation energies.
- Use QSAR models trained on deuterated analogs to predict metabolic half-lives.
- Validate predictions with in vitro microsomal stability assays .
Basic: What are the best practices for synthesizing Ulcine-d3 Bromide to minimize isotopic dilution?
Answer:
- Use deuterated solvents (e.g., D2O) and inert atmospheres to prevent proton exchange.
- Optimize reaction conditions (e.g., low temperature) to reduce kinetic isotope effects during synthesis.
- Confirm deuteration levels via high-resolution mass spectrometry (HRMS) .
Advanced: How can researchers harmonize conflicting findings in Ulcine-d3 Bromide’s cytotoxicity across cell lines?
Answer:
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
